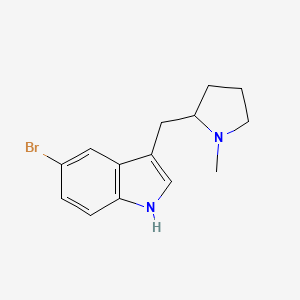
间甲酚-d8
描述
m-Cresol-d8: 3-Methylphenol-d8 , is a deuterated form of m-Cresol. It is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
科学研究应用
Chemistry: m-Cresol-d8 is extensively used in NMR spectroscopy to study molecular structures and dynamics. Its deuterated nature provides clearer spectra by reducing background signals from hydrogen atoms .
Biology and Medicine: In biological research, m-Cresol-d8 is used as a tracer to study metabolic pathways and enzyme activities. Its isotopic labeling helps in tracking the compound’s movement and transformation within biological systems .
Industry: m-Cresol-d8 is used in the development of advanced materials and polymers. Its unique properties make it suitable for studying reaction mechanisms and material properties .
作用机制
Target of Action
m-Cresol-d8, also known as 3-Methylphenol-d8, is a derivative of m-Cresol . The primary target of m-Cresol is Insulin . Insulin is a hormone that plays a crucial role in regulating blood glucose levels.
Biochemical Pathways
Research has shown that m-cresol can be biosynthesized by a fungal chassis cell aspergillus nidulans . This process involves promoter engineering and gene multiplication for fine-tuned gene expression .
Pharmacokinetics
It’s known that the toxicity of 3-mp, a product of m-cresol, prevents higher production levels .
Result of Action
M-cresol, the parent compound, is known to have antiseptic, antimicrobial, and antifungal properties .
Action Environment
It’s known that the toxicity of 3-mp, a product of m-cresol, can be overcome by in vivo detoxification strategies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-Cresol-d8 typically involves the deuteration of m-Cresol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of m-Cresol-d8 involves similar deuteration processes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
化学反应分析
Types of Reactions: m-Cresol-d8 undergoes various chemical reactions, including:
Oxidation: m-Cresol-d8 can be oxidized to form m-Cresol-d8 quinone.
Reduction: Reduction reactions can convert m-Cresol-d8 to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: m-Cresol-d8 quinone.
Reduction: m-Cresol-d8 alcohol.
Substitution: Various substituted m-Cresol-d8 derivatives.
相似化合物的比较
o-Cresol-d8: Another deuterated cresol isomer with similar applications in NMR spectroscopy.
p-Cresol-d8: Also used in NMR studies, with different substitution patterns on the aromatic ring.
Phenol-d6: A deuterated form of phenol, used for similar purposes in spectroscopy and research.
Uniqueness: m-Cresol-d8 is unique due to its specific substitution pattern, which provides distinct spectral properties in NMR studies. Its applications in tracing metabolic pathways and studying reaction mechanisms make it a valuable tool in various scientific fields .
属性
IUPAC Name |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-IWRLGKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583732 | |
| Record name | 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-90-6 | |
| Record name | 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


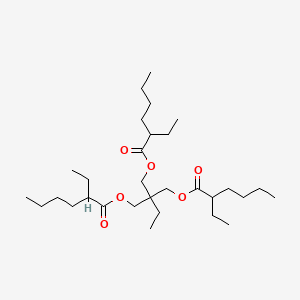
![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)



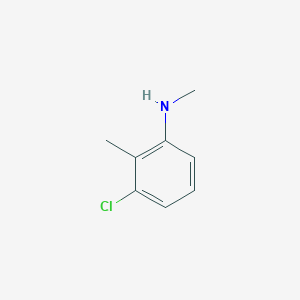



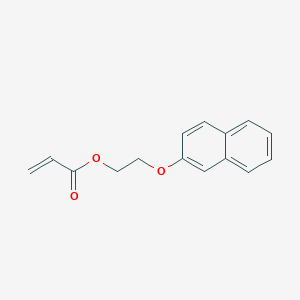
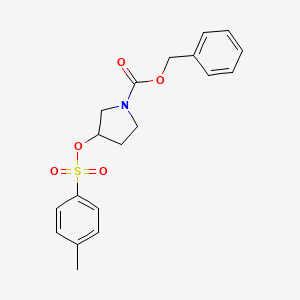
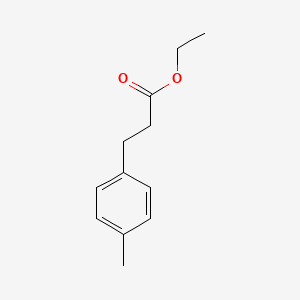
![2-[Bis(diphenylphosphino)methyl]pyridine](/img/structure/B1602218.png)
